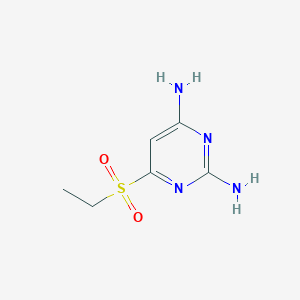
3-(3,4-Dichlorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dichlorophenyl group, an oxazolidinone ring, and a carbamate group, making it a versatile molecule in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl carbamate typically involves the reaction of 3,4-dichlorophenyl isocyanate with an appropriate oxazolidinone derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability, incorporating recycling of solvents and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxazolidinone ring or the carbamate group.
Substitution: This reaction can replace the dichlorophenyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazolidinone carbamates.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as antimicrobial or anticancer activities. Its structure allows for modifications that can enhance its biological activity and selectivity.
Industry
Industrially, (3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl carbamate can be used in the production of polymers, coatings, and other materials that require specific chemical properties.
Mécanisme D'action
The mechanism of action of (3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl carbamate involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group can enhance binding affinity, while the oxazolidinone ring can provide stability to the complex. The carbamate group may participate in hydrogen bonding, further stabilizing the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline: This compound shares a chlorophenyl group but differs in its quinoline structure.
Thiophene Derivatives: These compounds have a sulfur-containing ring and exhibit different chemical properties and applications.
Uniqueness
(3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl carbamate is unique due to its combination of a dichlorophenyl group, an oxazolidinone ring, and a carbamate group. This combination provides a balance of stability, reactivity, and potential biological activity that is not commonly found in other compounds.
Propriétés
Numéro CAS |
42902-48-7 |
|---|---|
Formule moléculaire |
C11H10Cl2N2O4 |
Poids moléculaire |
305.11 g/mol |
Nom IUPAC |
[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl carbamate |
InChI |
InChI=1S/C11H10Cl2N2O4/c12-8-2-1-6(3-9(8)13)15-4-7(19-11(15)17)5-18-10(14)16/h1-3,7H,4-5H2,(H2,14,16) |
Clé InChI |
FDTGNZVZIJAEOV-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)N1C2=CC(=C(C=C2)Cl)Cl)COC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















